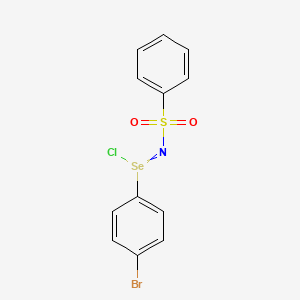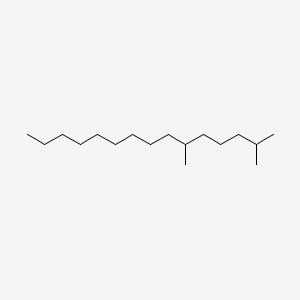
2,6-Dimethylpentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylpentadecane is a hydrocarbon with the molecular formula C17H36. It is a branched alkane, specifically a dimethyl-substituted pentadecane. This compound is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a 15-carbon chain with two methyl groups attached to the second and sixth carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpentadecane can be achieved through various methods. One common approach involves the reduction of citronellyl tosylate with lithium aluminum hydride to produce 2,6-dimethyl-2-octene, which can then be further processed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of hydrocarbon synthesis, such as catalytic hydrogenation and alkylation, can be applied to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylpentadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, ketones, and carboxylic acids under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Substitution: Halogenation typically requires halogens like chlorine (Cl2) or bromine (Br2) and may be initiated by heat or light.
Major Products
Oxidation: Depending on the conditions, oxidation can yield a variety of products including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation results in the formation of haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.
Aplicaciones Científicas De Investigación
2,6-Dimethylpentadecane has been studied for its role in various scientific fields:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Medicine: While direct medical applications are limited, its structural analogs are studied for potential therapeutic uses.
Industry: It can be used in the synthesis of other complex organic molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylpentadecane in biological systems, particularly as a pheromone, involves its interaction with specific receptors in insects. These receptors are part of the olfactory system, which detects the presence of the compound and triggers behavioral responses such as mating.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylpentadecane
- 3,7-Dimethylpentadecane
- 5,9-Dimethylpentadecane
Comparison
2,6-Dimethylpentadecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the position of the methyl groups can affect the compound’s boiling point, melting point, and reactivity compared to its isomers like 2,3-Dimethylpentadecane and 3,7-Dimethylpentadecane .
Propiedades
Número CAS |
54105-65-6 |
|---|---|
Fórmula molecular |
C17H36 |
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
2,6-dimethylpentadecane |
InChI |
InChI=1S/C17H36/c1-5-6-7-8-9-10-11-14-17(4)15-12-13-16(2)3/h16-17H,5-15H2,1-4H3 |
Clave InChI |
JYTLGEFYGIHRQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



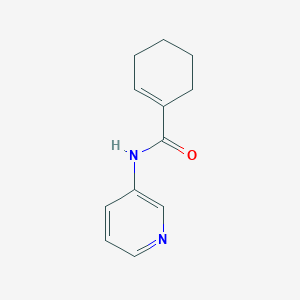
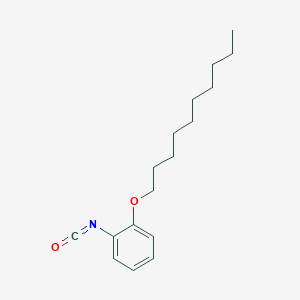
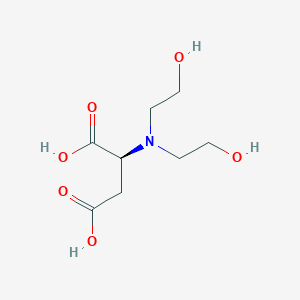
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

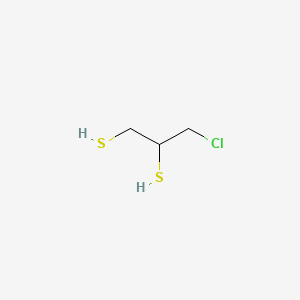
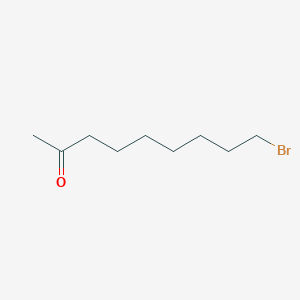
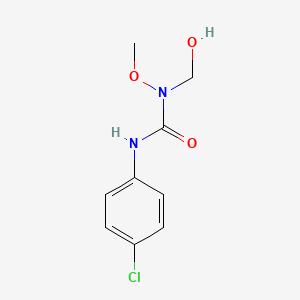
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)



